Product packaging for 2,3-Dihydrothieno(2,3-b)quinoline(Cat. No.:CAS No. 62480-56-2)

2,3-Dihydrothieno(2,3-b)quinoline

Cat. No.: B14522307
CAS No.: 62480-56-2
M. Wt: 187.26 g/mol
InChI Key: MYPOATFIWOHCTI-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Fused heterocyclic systems, which consist of two or more rings sharing at least one common atom, are of paramount importance in organic and medicinal chemistry. fiveable.meairo.co.in These structures form the backbone of a vast number of natural products and synthetic compounds with significant biological activities. airo.co.in The fusion of different heterocyclic rings, or a heterocycle with a carbocyclic ring, creates a rigid molecular framework with a specific three-dimensional shape. This defined architecture is crucial for molecular recognition and interaction with biological targets such as enzymes and receptors. fiveable.me The presence of multiple heteroatoms (like nitrogen, sulfur, and oxygen) within the fused system introduces unique electronic properties and reactivity patterns, making them versatile scaffolds for the development of new pharmaceuticals and functional materials. fiveable.meairo.co.in

The quinoline (B57606) and thiophene (B33073) ring systems are individually recognized as "privileged scaffolds" in medicinal chemistry and are extensively used in organic synthesis. researchgate.netrsc.orgnih.gov

Quinoline , a fused heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a fundamental building block for a wide array of synthetic compounds. researchgate.netnih.gov Its derivatives are known to exhibit a broad spectrum of biological activities. researchgate.netresearchgate.net The versatility of the quinoline scaffold allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. researchgate.netrsc.org

Thiophene , a five-membered aromatic ring containing a sulfur atom, is another cornerstone of heterocyclic chemistry. nih.govnih.gov Thiophene and its derivatives are integral components in many pharmaceuticals and organic materials. nih.govresearchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding, which enhances drug-receptor interactions. nih.gov Furthermore, thiophene is often used as a bioisosteric replacement for phenyl rings in drug design to modify a compound's physicochemical properties. nih.gov

The combination of these two important scaffolds into a single fused system, as seen in thienoquinolines, has led to the development of compounds with novel and often enhanced properties. researchgate.net

Overview of Thienoquinoline Research Trajectories

Research into thienoquinolines has evolved significantly over the past few decades, driven by their potential applications in medicinal chemistry and materials science. researchgate.netbenthamdirect.com Initial studies often focused on the fundamental synthesis and characterization of different thienoquinoline isomers. As the synthetic methodologies became more sophisticated, researchers began to explore the diverse biological activities of these compounds. This has led to the discovery of thienoquinoline derivatives with a wide range of pharmacological properties. researchgate.netresearchgate.net More recently, there has been a growing interest in the development of efficient and environmentally friendly synthetic methods, such as domino reactions and multicomponent reactions, to access complex thienoquinoline structures. nih.govnih.gov

The field of dihydrothienoquinoline chemistry has seen several noteworthy advances. One significant development is the creation of efficient synthetic routes to access the 2,3-dihydrothieno(2,3-b)quinoline core. For instance, an unexpected domino aza-Morita-Baylis-Hillman/alkylation/aldol (B89426) reaction has been developed for the preparation of these compounds in a mild and convenient manner. nih.govacs.org Another approach involves the reaction of 2-mercaptobenzoquinoline-3-carbaldehydes with 2-bromoacetophenones, which yields polycyclic 2,3-dihydro-thieno[2,3-b]quinolin-3-ol derivatives in high yields. tandfonline.com

These synthetic advancements have enabled the exploration of the structure-activity relationships of dihydrothienoquinoline derivatives. For example, various substituted (3-hydroxy-2,3-dihydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanones have been synthesized and characterized. tandfonline.com The development of such synthetic methods is crucial for generating libraries of compounds for biological screening and for optimizing the properties of lead compounds.

Synthetic Method Reactants Product Key Features Reference
Domino Aza-MBH/Alkylation/Aldol Reactiono-Isothiocyanato-(E)-cinnamaldehyde, Diethyl α-bromomalonateDiethyl 3-hydroxythieno[2,3-b]quinoline-2,2(3H)-dicarboxylateMild, efficient, unexpected domino reaction nih.govacs.org
Uncatalyzed Reaction2-Mercaptobenzoquinoline-3-carbaldehydes, 2-BromoacetophenonesPolycyclic 2,3-dihydro-thieno[2,3-b]quinolin-3-ol derivativesCatalyst-free, high yields (80-90%) tandfonline.com
Sequential Multi-component Reaction3-Formyl-2-mercaptoquinoline, Phenacyl bromideAryl(thieno[2,3-b]quinolin-2-yl)methanone derivativesSequential reaction, access to diverse derivatives sciexplore.ir

These research efforts highlight the ongoing importance of developing novel synthetic strategies to access and functionalize the this compound scaffold, paving the way for the discovery of new compounds with valuable applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NS B14522307 2,3-Dihydrothieno(2,3-b)quinoline CAS No. 62480-56-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62480-56-2

Molecular Formula

C11H9NS

Molecular Weight

187.26 g/mol

IUPAC Name

2,3-dihydrothieno[2,3-b]quinoline

InChI

InChI=1S/C11H9NS/c1-2-4-10-8(3-1)7-9-5-6-13-11(9)12-10/h1-4,7H,5-6H2

InChI Key

MYPOATFIWOHCTI-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC3=CC=CC=C3C=C21

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Dihydrothieno 2,3 B Quinoline and Its Analogues

Direct Synthesis Approaches

Direct approaches to the 2,3-dihydrothieno(2,3-b)quinoline core often involve the sequential formation of multiple bonds in a single pot, enhancing synthetic efficiency. These methods are characterized by their ability to rapidly build molecular complexity from relatively simple starting materials.

Domino Aza-Morita–Baylis–Hillman/Alkylation/Aldol (B89426) Reaction Sequences

A notable and efficient method for the preparation of 2,3-dihydrothieno(2,3-b)quinolines involves an unexpected domino reaction sequence. acs.orgnih.govfigshare.com This process combines an aza-Morita–Baylis–Hillman (aza-MBH) reaction, an alkylation, and an aldol reaction into a single, streamlined operation. acs.orgnih.gov The reaction is typically initiated between an α,β-unsaturated aldehyde and a 2-aminothiophenol (B119425) derivative. acs.org

Initially, the development of this methodology was aimed at a standard aza-MBH reaction. However, researchers discovered that under specific conditions, particularly when using a secondary amine catalyst like L-proline, the reaction proceeds through an unexpected pathway to yield highly functionalized 2,3-dihydrothieno(2,3-b)quinolines. acs.org This atom-efficient process avoids the need for metal catalysts and offers a convenient, mild route to these important heterocyclic structures. acs.orgnih.govacs.org The plausible mechanism involves the initial aza-MBH adduct formation, followed by an intramolecular S-alkylation and a final aldol cyclization to construct the fused ring system. nih.govfigshare.com

Table 1: Domino Aza-MBH/Alkylation/Aldol Reaction for this compound Synthesis acs.org
CatalystSolventTemperatureTime (h)Yield (%)
L-prolineTHFRoom Temp2472
L-prolineCH3CNRoom Temp2465
L-prolineDCMRoom Temp2455
L-prolineTolueneRoom Temp2443
L-prolineDMSORoom Temp24Trace

Cyclization Reactions

Cyclization reactions represent a fundamental strategy for synthesizing the thieno[2,3-b]quinoline core, where a pre-functionalized quinoline (B57606) is fused with a thiophene (B33073) ring.

A straightforward and high-yielding synthesis of polycyclic 2,3-dihydro-thieno[2,3-b]quinolin-3-ol derivatives has been achieved through the reaction of 2-mercaptobenzoquinoline-3-carbaldehydes with halogenated ketones, specifically 2-bromoacetophenones. tandfonline.comtandfonline.com This reaction proceeds efficiently in dichloromethane (B109758) (CH2Cl2) and, notably, does not require a catalyst to achieve excellent yields, typically between 80-90%. tandfonline.comtandfonline.com The process involves the initial S-alkylation of the mercapto group by the bromoacetophenone, followed by an intramolecular aldol-type cyclization where the enolate attacks the aldehyde, forming the dihydropyranol ring. tandfonline.com

Table 2: Synthesis of 2,3-Dihydrothieno[2,3-b]quinolin-3-ol Derivatives tandfonline.comtandfonline.com
2-Mercaptobenzoquinoline-3-carbaldehyde Substituent2-Bromoacetophenone SubstituentYield (%)Product
HPhenyl90(3-Hydroxy-2,3-dihydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone
H4-Bromophenyl85(4-Bromophenyl)(3-hydroxy-2,3-dihydrothieno[2,3-b]quinolin-2-yl)methanone
6-MethylPhenyl84(3-Hydroxy-6-methyl-2,3-dihydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone
6-Methoxy4-Chlorophenyl80(4-Chlorophenyl)(3-hydroxy-6-methoxy-2,3-dihydrothieno[2,3-b]quinolin-2-yl)methanone

The reaction of 3-formyl-2-mercaptoquinolines with various 1,3-dicarbonyl compounds provides another versatile route to novel fused polyheterocyclic derivatives. tandfonline.comtandfonline.com This method utilizes an efficient Lewis acid catalyst, such as aluminum chloride (AlCl3), to promote the reaction in dichloromethane at room temperature. tandfonline.comtandfonline.com The choice of the 1,3-dicarbonyl compound, such as dimedone, ethyl acetoacetate (B1235776), or 1,3-indandione, dictates the structure of the final fused polyheterocycle. tandfonline.comtandfonline.com The reaction likely proceeds through a Knoevenagel-type condensation followed by an intramolecular cyclization.

Table 3: Reaction of 3-Formyl-2-mercaptoquinolines with 1,3-Dicarbonyl Compounds tandfonline.comtandfonline.com
Mercaptoquinoline Starting Material1,3-Dicarbonyl CompoundCatalystResulting Fused Heterocycle Type
3-Formyl-2-mercaptoquinolineDimedoneAlCl3Fused thiopyrano[2,3-b]quinoline derivative
3-Formyl-2-mercaptoquinolineEthyl acetoacetateAlCl3Fused thiopyrano[2,3-b]quinoline derivative
3-Formyl-2-mercaptoquinoline1,3-IndandioneAlCl3Fused indeno[1,2-e]thiopyrano[2,3-b]quinoline derivative

Site-Selective C–H Bond Functionalization and Annulation Protocols

Modern synthetic strategies increasingly rely on the direct functionalization of carbon-hydrogen (C–H) bonds, which offers an atom-economical approach to complex molecules by avoiding pre-functionalized starting materials. mdpi.comrsc.org For the synthesis of thieno[2,3-b]quinoline systems, C–H activation and annulation protocols have emerged as powerful tools. mdpi.com

One such advanced method involves a Rhodium(III)-catalyzed formal [4+2] cycloaddition. mdpi.com In this process, a thieno[2,3-b]quinoline-2-carboxylic acid reacts with an internal alkyne. The carboxylic acid group acts as a transient directing group, facilitating the C–H activation at the adjacent position on the quinoline ring, which then triggers a cycloaddition with the alkyne to form complex tetracyclic lactone derivatives of the thieno[2,3-b]quinoline system. mdpi.comresearchgate.net

Another innovative approach is the deoxygenative C-H/C-S functionalization of quinoline N-oxides. organic-chemistry.org This metal-free method uses thiourea (B124793) as the sulfur source, which, upon activation with triflic anhydride (B1165640), reacts with the quinoline N-oxide. The reaction proceeds with high regioselectivity to form a quinoline-2-thione intermediate, which can then be further transformed to afford the thieno[2,3-b]quinoline ring system. organic-chemistry.org

Catalytic Synthesis Strategies

Catalysis is central to the efficient and selective synthesis of 2,3-dihydrothieno(2,3-b)quinolines and their analogues. Various catalytic systems, including transition metals and metal-free catalysts, have been successfully employed.

Transition metal catalysis is prominent in this field. For instance, Rhodium(III) catalysts are effective for C–H activation/annulation reactions as described above. mdpi.com Palladium/Copper (Pd/Cu) co-catalysis is instrumental in Sonogashira cross-coupling reactions, which can be followed by intramolecular cyclization to form tricyclic lactones derived from the thieno[2,3-b]quinoline scaffold. mdpi.com Furthermore, ruthenium pincer complexes have shown high efficiency in acceptorless dehydrogenative coupling (ADC) reactions for the synthesis of quinoline derivatives from readily available alcohols, a sustainable strategy that could be adapted for precursors to thienoquinolines. rsc.org

Lewis acid catalysis, using reagents like AlCl3, is effective in promoting the cyclization of 2-mercaptoquinoline derivatives with 1,3-dicarbonyl compounds. tandfonline.comtandfonline.com Beyond metal-based systems, organocatalysis and metal-free approaches have gained traction. The use of L-proline in the domino aza-MBH/alkylation/aldol reaction is a prime example of organocatalysis. acs.org Additionally, metal-free deoxygenative C-H functionalization using thiourea and triflic anhydride provides a streamlined route to thieno[2,3-b]quinolines from quinoline N-oxides. organic-chemistry.org These diverse catalytic strategies underscore the ongoing innovation in the synthesis of this important heterocyclic family.

Metal-Catalyzed Approaches

Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems through the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds. Catalysts based on palladium, copper, and rhodium have been instrumental in developing sophisticated pathways to thienoquinolines.

Palladium-Accelerated Tandem C–C and C–N Bond Formations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of the quinoline core through elegant tandem or cascade reactions. These processes often involve an initial palladium-catalyzed C-C bond formation, such as a Heck or Stille coupling, followed by an intramolecular C-N bond formation (amination) to close the heterocyclic ring. nih.govnih.govthieme-connect.de

One notable strategy involves a palladium-catalyzed cascade reaction between o-aminocinnamonitriles and arylhydrazines, which proceeds through a sequential denitrogenative addition and an intramolecular cyclization to afford substituted quinolines in good yields. nih.gov The optimization of this reaction highlights the importance of the palladium source and additives, with PdCl₂ and a triflic acid additive under an oxygen atmosphere proving most effective. nih.gov Another approach utilizes a double Kosugi–Migita–Stille cross-coupling to prepare 1,4-dialkenyl-2,3-dinitrobenzene precursors, which then undergo a palladium-catalyzed double reductive cyclization to form fused pyrroloindoles, a strategy demonstrating the power of sequential Pd-catalyzed C-C and C-N bond formations. nih.gov

Furthermore, palladium catalysis is crucial for the structural diversification of the thieno[2,3-b]quinoline skeleton itself. rsc.org Halogenated thieno[2,3-b]quinolines, synthesized via methods like iodocyclization, serve as versatile intermediates for subsequent palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Heck, allowing for the introduction of a wide range of substituents. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions for Quinoline Synthesis

Starting MaterialsCatalyst / ReagentsProduct TypeYieldReference
o-Aminocinnamonitrile, ArylhydrazinePdCl₂, 2,2′-bipyridine, TfOH, O₂2-Arylquinolineup to 85% nih.gov
1,4-Dibromo-2,3-dinitrobenzene, AlkenyltinPd(PPh₃)₂Cl₂1,4-Dialkenyl-2,3-dinitrobenzene67–85% nih.gov
3-Iodo-thieno[2,3-b]quinoline, AlkynePd/Cu catalyst3-Alkynyl-thieno[2,3-b]quinolineN/A rsc.org
Copper-Catalyzed Dehydrogenation and C–H Functionalization

Copper catalysts provide a cost-effective and efficient alternative for synthesizing quinoline derivatives, particularly through dehydrogenation and C–H functionalization pathways. nih.govresearchgate.net An effective method for producing alkylated quinolines involves a copper-TEMPO catalyzed dehydrogenation coupled with a deep eutectic solvent (DEP/DES)-assisted benzylic C–H functionalization. researchgate.net This process is followed by a cross Rauhut-Currier type reaction, offering good yields under mild conditions. researchgate.net

Copper catalysts, such as CuBr, are also effective in the direct functionalization of quinoline N-oxides. nih.gov For instance, the C2-carbamoylation of quinoline N-oxides with hydrazinecarboxamides proceeds efficiently with CuBr and tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov Such C-H activation strategies are highly atom-economical and avoid the need for pre-functionalized substrates. Mechanistic studies suggest that for many of these transformations, the C-H bond activation step is not rate-limiting. nih.gov

Table 2: Copper-Catalyzed Reactions for Quinoline Functionalization

SubstrateCatalyst / ReagentsReaction TypeYieldReference
Various precursorsCu-TEMPO, DEP/DESDehydrogenation / C-H FunctionalizationModerate to Good researchgate.net
Quinoline N-oxide, HydrazinecarboxamideCuBr, TBHPC2-Carbamoylationup to 92% nih.gov
Propargylquinolines, AzidesCu(OAc)₂, CuI, or Cu(0)Click Chemistry (CuAAC)up to 92% nih.govresearchgate.netbeilstein-journals.org
Rhodium-Catalyzed Condensations

Rhodium catalysts are particularly effective in facilitating cycloaddition reactions to build complex polycyclic systems from simpler thienoquinoline precursors. researchgate.netmdpi.com A notable example is the Rh(III)-catalyzed formal [4+2] cycloaddition between thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes. researchgate.netmdpi.com This reaction is triggered by C-H activation, with the carboxylic acid functioning as a transient directing group. mdpi.com

The process enables the atom-economical synthesis of tetracyclic lactone derivatives of thieno[2,3-b]quinolines in good to high yields (50-85%). mdpi.com The optimal conditions for this transformation involve using [RhCp*Cl₂]₂ as the catalyst with Ag₂CO₃ as a base/oxidant and AgSbF₆ as an additive in dry DMF at 100 °C. mdpi.com This methodology showcases the power of rhodium catalysis to rapidly increase molecular complexity from a functionalized thienoquinoline core. mdpi.com

Lewis Acid Catalysis in Cyclization Reactions

Lewis acids play a crucial role in catalyzing the cyclization steps required for the formation of the quinoline ring. nih.govnih.govmdpi.comrsc.org They function by activating substrates, typically by coordinating to a carbonyl or imine group, which enhances their electrophilicity and facilitates intramolecular ring closure. mdpi.comyoutube.com

In the context of quinoline synthesis, Lewis acids like FeCl₃ and ZnBr₂ have been used to direct the reaction of 2-alkynylanilines with ketones. rsc.org Interestingly, the choice of Lewis acid can lead to divergent outcomes. For instance, reacting these substrates in the presence of FeCl₃ (along with a Brønsted acid) can produce functionalized quinolines, whereas switching to ZnBr₂ under identical conditions can yield N-alkenylindole derivatives instead. rsc.org This highlights the subtle yet powerful control that Lewis acids exert over reaction pathways. Other Lewis acids, such as BF₃·Et₂O, have been effectively used in cascade reactions to synthesize related nitrogen-containing heterocycles like 1,2-dihydropyridines from enaminones and propargylic alcohols. nih.gov

Organocatalytic and Metal-Free Protocols

In a shift towards more sustainable and environmentally friendly chemistry, organocatalytic and metal-free synthetic methods have gained significant traction. nih.govmdpi.comrsc.org These approaches avoid the use of potentially toxic and expensive transition metals. nih.govrsc.org

A highly efficient, mild, and convenient metal-free method for preparing 2,3-dihydrothieno(2,3-b)quinolines has been developed through an unexpected domino aza-Morita-Baylis-Hillman (aza-MBH)/alkylation/aldol reaction. nih.gov This sequence, characteristic of organocatalysis, demonstrates the ability to construct the target molecule with high complexity in a single pot. mdpi.comnih.gov

Another metal-free strategy involves the functionalization of C(sp³)–H bonds and a tandem cyclization of 2-methylquinolines with 2-styrylanilines, catalyzed by iodide. nih.gov This protocol features excellent functional group tolerance and is scalable, proceeding through the oxidation of the methyl group to an aldehyde, which then participates in the cyclization. Molecular iodine has also been employed as a catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates, highlighting its role in promoting the formation of multiple C-C and C-N bonds. rsc.org

Traditional and Modified Annulation Reactions

Classic annulation reactions remain fundamental to the synthesis of the quinoline core, with many modern methods being modifications of these foundational processes. These reactions typically involve the condensation of an aniline-based precursor with a 1,3-dicarbonyl compound or its equivalent, followed by a cyclization and dehydration/aromatization step.

The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a common strategy. researchgate.net A solvent-free, one-pot Friedländer synthesis has been used to create 4-substituted quinolines from 1-[2-aminophenyl]pent-4-en-1-one. colab.ws Other traditional methods include the Skraup, Doebner-von Miller, and Combes syntheses. nih.gov

More complex thienoquinoline systems can be assembled using intramolecular cyclization strategies. For example, dihydrothieno[2,3-c]isoquinolines can be synthesized via an intramolecular Thorpe-Ziegler cyclization of precursor 2-(substituted methylsulfanyl)-dihydroisoquinoline-4-carbonitriles upon treatment with sodium methoxide. arkat-usa.org Annulation can also be achieved through [4+2] cycloaddition reactions, such as those involving 2-azidobenzaldehydes, which serve as versatile building blocks for various quinoline derivatives. nih.gov These traditional and modified annulation reactions provide robust and reliable access to the thienoquinoline scaffold. bohrium.com

Table 3: Summary of Annulation and Cyclization Strategies

Reaction Name/TypeKey PrecursorsKey TransformationProduct TypeReference
Friedländer Annulation2-Aminoaryl ketone, Methylene (B1212753) ketoneCondensation-CyclizationSubstituted Quinoline researchgate.netcolab.ws
Thorpe-Ziegler CyclizationDihydroisoquinoline-4-carbonitrileIntramolecular CondensationAminothieno[2,3-c]isoquinoline arkat-usa.org
[4+2] Annulation2-Azidobenzaldehyde, KetoneCondensation / Denitrogenative CyclizationSubstituted Quinoline nih.gov
Domino Aza-MBH/AldolThiophene-based precursorsDomino Reaction2,3-Dihydrothieno[2,3-b]quinoline nih.gov

Friedländer Annulation and its Regioselective Variants

The Friedländer annulation is a cornerstone in quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.govorganic-chemistry.org This method is renowned for its efficiency and simplicity in forming polysubstituted quinolines. nih.gov

A notable application of this reaction is the regioselective synthesis of 2,9-diaryl-2,3-dihydrothieno[3,2-b]quinolines. This is achieved through the Friedländer annulation of 5-aryldihydro-3(2H)-thiophenones with 2-aminobenzophenones. The use of trifluoroacetic acid as a catalyst and microwave irradiation at 100°C facilitates this reaction, leading to good yields. nih.gov

Regioselective Variants:

The development of regioselective variants of the Friedländer reaction has been crucial for controlling the substitution pattern of the resulting quinoline core. For instance, proline has been utilized as a catalyst to achieve excellent regioselectivity in the synthesis of 2-substituted 4-trifluoromethyl quinoline derivatives. documentsdelivered.comresearchgate.net This method is believed to proceed through a tandem aldol-cyclization pathway. researchgate.net

Furthermore, a two-step, one-pot modification of the Friedländer reaction has been developed for the synthesis of furo[2,3-b]quinolin-5-ones. This method utilizes the condensation of 2-amino-3-cyanofurans with cyclohexane-1,3-diones. The initial reaction forms Schiff bases, which then undergo cyclization upon heating with tin tetrachloride to yield the desired products in moderate yields (50–60%). researchgate.net

Below is a table summarizing a regioselective Friedländer synthesis:

ReactantsCatalystConditionsProductYieldReference
5-aryldihydro-3(2H)-thiophenones, 2-aminobenzophenonesTrifluoroacetic acidMicrowave, 100°C2,9-diaryl-2,3-dihydrothieno[3,2-b]quinolinesGood nih.gov
2-amino-3-cyanofurans, cyclohexane-1,3-dionesTin tetrachlorideHeatingFuro[2,3-b]quinolin-5-ones50-60% researchgate.net

Knorr Quinoline Synthesis Adaptations

The Knorr quinoline synthesis is a classic method that converts β-ketoanilides into 2-hydroxyquinolines using a strong acid, typically sulfuric acid. wikipedia.org This reaction proceeds via an electrophilic aromatic substitution followed by the elimination of water. wikipedia.org The reaction conditions can influence the final product; for example, using a large excess of polyphosphoric acid (PPA) favors the formation of 2-hydroxyquinolines, while smaller amounts can lead to 4-hydroxyquinolines. wikipedia.org

Adaptations of the Knorr synthesis have been employed to create various quinoline derivatives. For example, 4-ethyl-1,2,3,4-tetrahydroquinoline (B2411686) and ethyl-4,4,4-trifluoroacetoacetate can be reacted in the presence of zinc chloride to synthesize amino tetrahydroquinolines. iipseries.org Similarly, reacting 4-amino-6-bromoveratrole with ethyl acetoacetate using sulfuric acid is another application of this synthesis method. iipseries.org

Pictet-Spengler Reactions

First discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgthermofisher.com The reaction is typically catalyzed by acid and driven by the formation of an electrophilic iminium ion. wikipedia.org While traditionally requiring heat and strong acids in protic solvents, the reaction can also proceed in aprotic media, sometimes without an acid catalyst, leading to higher yields. wikipedia.org

This reaction has been adapted for the synthesis of various fused heterocyclic systems. For example, it has been used in the synthesis of thieno[2,3-c]quinoline (B14747715) derivatives. bohrium.com A sequence involving the reduction of nitrophenyl-substituted BODIPYs followed by a Pictet-Spengler cyclization has been successfully used to synthesize quinoline-fused BODIPYs. rsc.org

Emerging Synthetic Paradigms

Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for the synthesis of dihydrothienoquinolines.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.govraco.cat

This technology has been successfully applied to the Friedländer annulation for the synthesis of 2,9-diaryl-2,3-dihydrothieno-[3,2-b]quinolines, providing good yields in a facile and regioselective manner. nih.gov It has also been utilized in the synthesis of pyrano[3,2-c]quinoline-3-carboxylates and their 2,5-dioxo derivatives, which have shown potential as antiproliferative agents. rsc.orgkfupm.edu.sa Furthermore, a catalyst-free, one-pot, three-component procedure under microwave irradiation has been developed for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment. nih.gov

A comparative study highlighted that microwave irradiation in the p-toluenesulfonic acid-catalyzed Friedländer synthesis of poly-substituted quinolines under solvent-free conditions was more efficient than conventional heating. organic-chemistry.org

ReactionMethodKey AdvantagesReference
Friedländer synthesis of 2,9-diaryl-2,3-dihydrothieno-[3,2-b]quinolinesMicrowave-assistedGood yields, regioselective, facile nih.gov
Synthesis of pyrano[3,2-c]quinoline-3-carboxylatesMicrowave-assistedEfficient synthesis of potential anticancer agents rsc.org
Three-component synthesis of quinoline-based dihydropyridopyrimidinesMicrowave-assistedCatalyst-free, one-pot, efficient nih.gov

Green Chemistry Approaches in Dihydrothienoquinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In quinoline synthesis, this often involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govresearchgate.net

One novel and green methodology for synthesizing 3,4-dihydroquinolizin-2-one derivatives involves the tandem reaction of penta-3,4-dien-2-ones with pyridine (B92270), quinoline, or isoquinoline (B145761) in aqueous ethanol (B145695) at room temperature. This method features a simple work-up by precipitation and filtration, and the solvent can be recycled. rsc.org

The use of solid acid nanocatalysts, such as montmorillonite (B579905) K-10, zeolites, and nano-crystalline sulfated zirconia, in ethanol under reflux conditions represents another green approach to the Friedländer condensation. These catalysts are recyclable and offer short reaction times and mild conditions. nih.gov Similarly, a novel nanocatalyst has been used in the Hantzsch reaction to prepare hydroquinoline derivatives in a more environmentally friendly manner. researchgate.netedu.krd

Oxidative Annulation Strategies

Oxidative annulation has become a significant strategy for the synthesis of quinolines, leveraging catalytic C-H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization. mdpi.com These methods often involve the synergistic action of catalysts, oxidants, and solvents to improve reaction efficiency. mdpi.com

An example of this is the iodocyclization reaction of 3-alkynyl-2-(methylthio)quinolines and 3-alkynyl-2-(methylseleno)quinolines, which provides a regioselective pathway to thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives, respectively. rsc.org The resulting halide derivatives can be further diversified using palladium-catalyzed reactions. rsc.org

Synthetic Routes to Specific this compound Isomers and Derivatives

The strategic construction of the this compound ring system can be achieved through various synthetic pathways, each offering access to specific substitution patterns and isomers. This section details selected modern synthetic approaches.

A notable and efficient method for the synthesis of polycyclic 2,3-dihydro-thieno[2,3-b]quinolin-3-ol derivatives involves the reaction of 2-mercaptobenzoquinoline-3-carbaldehydes with various α-bromoacetophenones. tandfonline.comtandfonline.comresearchgate.netfigshare.com This uncatalyzed reaction proceeds smoothly in dichloromethane (CH₂Cl₂), affording the desired products in high yields, typically ranging from 80% to 90%. tandfonline.comtandfonline.comfigshare.com

The reaction mechanism is proposed to initiate with the S-alkylation of the 2-mercaptobenzoquinoline-3-carbaldehyde by the α-bromoacetophenone, followed by an intramolecular aldol-type condensation. The final step involves the cyclization to form the thiophene ring fused to the quinoline core.

The scope of this reaction is broad, accommodating a variety of substituents on both the quinoline and acetophenone (B1666503) starting materials. This allows for the generation of a library of diverse polycyclic 2,3-dihydro-thieno[2,3-b]quinolin-3-ol derivatives. tandfonline.comtandfonline.com For example, the reaction of 2-mercaptoquinoline-3-carbaldehyde (B6611392) with 2-bromo-1-phenylethanone yields (3-hydroxy-2,3-dihydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone in 90% yield. tandfonline.com

In a related approach, the reaction of 3-formyl-2-mercaptoquinolines with 1,3-dicarbonyl compounds such as dimedone, ethyl acetoacetate, and 1,3-indandione, in the presence of aluminum chloride (AlCl₃) as a catalyst, also furnishes novel fused polyheterocyclic derivatives. tandfonline.comtandfonline.comresearchgate.netfigshare.com The choice of the 1,3-dicarbonyl compound dictates the structure of the final fused ring system. tandfonline.comresearchgate.netfigshare.com

Table 1: Synthesis of Polycyclic 2,3-Dihydro-thieno[2,3-b]quinolin-3-ol Derivatives

Starting Material 1 (2-Mercaptoquinoline-3-carbaldehyde)Starting Material 2 (α-Bromoacetophenone)ProductYield (%)Reference
2-Mercaptoquinoline-3-carbaldehyde2-Bromo-1-phenylethanone(3-Hydroxy-2,3-dihydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone90 tandfonline.com
2-Mercapto-7-methylquinoline-3-carbaldehyde2-Bromo-1-(4-chlorophenyl)ethanone(4-Chlorophenyl)(3-hydroxy-7-methyl-2,3-dihydrothieno[2,3-b]quinolin-2-yl)methanone85 tandfonline.com
2-Mercapto-7-methoxyquinoline-3-carbaldehyde2-Bromo-1-(4-bromophenyl)ethanone(4-Bromophenyl)(3-hydroxy-7-methoxy-2,3-dihydrothieno[2,3-b]quinolin-2-yl)methanone88 tandfonline.com

The synthesis of the isomeric thieno[3,2-b]quinoline (B14758317) ring system has been explored, although specific methods for the preparation of 2,9-diaryl-2,3-dihydrothieno[3,2-b]quinolines are less commonly reported. One of the key strategies to access the thieno[3,2-b]quinoline core involves the cyclization of appropriately substituted thiophene precursors.

For instance, the synthesis of 2-aryl-9-chloro-5,6,7,8-tetrahydrothieno[3,2-b]quinoline derivatives has been achieved starting from 3-amino-5-arylthiophene-2-carboxylic acids. This approach involves a cyclization reaction using phosphorus oxychloride (POCl₃) to construct the quinoline ring onto the thiophene moiety. While this method yields tetrahydro derivatives, it establishes a viable route to the thieno[3,2-b]quinoline scaffold which could potentially be adapted to furnish the desired 2,3-dihydro analogues with aryl substituents at the 2 and 9 positions through careful selection of starting materials and subsequent chemical transformations.

Further derivatization of the resulting thieno[3,2-b]quinoline core, for example through cross-coupling reactions, could be a potential pathway to introduce an aryl group at the 9-position. The synthesis of the 2,3-dihydro form would likely require a final reduction step. The development of a direct and efficient synthesis for 2,9-diaryl-2,3-dihydrothieno[3,2-b]quinolines remains an area for further investigation.

A powerful and elegant approach for the construction of the this compound framework utilizes a domino reaction sequence that can be conceptually linked to the reactivity of vinylogous imines. Specifically, the aza-Morita-Baylis-Hillman (aza-MBH) reaction provides a key entry point to this heterocyclic system. wikipedia.org

The aza-MBH reaction involves the coupling of an electron-deficient alkene with an imine in the presence of a nucleophilic catalyst. This reaction generates a functionalized allylic amine, which can then undergo further transformations to build the desired heterocyclic scaffold. In the context of this compound synthesis, a domino aza-MBH/alkylation/aldol reaction sequence has been developed.

This one-pot process typically starts with an o-isothiocyanato-cinnamaldehyde derivative, which can be considered a precursor to a vinylogous imine-like system. The reaction of this starting material with an α-halocarbonyl compound in the presence of a suitable catalyst, such as a tertiary amine or phosphine, initiates the domino sequence. The key steps involve the formation of the allylic amine intermediate via the aza-MBH reaction, followed by an intramolecular S-alkylation and a subsequent intramolecular aldol condensation to construct the fused thiophene and dihydropyridine (B1217469) rings, respectively.

This methodology offers an efficient and atom-economical route to highly substituted 2,3-dihydrothieno(2,3-b)quinolines under mild reaction conditions. The versatility of the starting materials allows for the introduction of a wide range of substituents on the final heterocyclic product.

Chemical Reactivity and Functionalization of 2,3 Dihydrothieno 2,3 B Quinoline Scaffolds

Post-Synthetic Modifications

The inherent reactivity of the 2,3-dihydrothieno(2,3-b)quinoline core allows for various post-synthetic modifications, which are crucial for developing new derivatives with tailored properties. These modifications primarily involve alkylation, acylation, and halogenation reactions.

Alkylation Reactions

Alkylation of the this compound system can be achieved through various methods. One approach involves a domino aza-Morita–Baylis–Hillman/alkylation/aldol (B89426) reaction, which has been shown to be an efficient method for the preparation of functionalized 2,3-dihydrothieno(2,3-b)quinolines. acs.org In this process, o-isothiocyanato-(E)-cinnamaldehydes react with α-halocarbonyl compounds in the presence of a catalyst like L-proline. acs.org The reaction proceeds through a domino alkylation/aldol sequence to yield the desired products. acs.org The choice of solvent can significantly impact the reaction yield, with methanol (B129727) often providing the best results. acs.org

In other instances, alkylation reactions on related thieno[2,3-b]quinoline systems have been attempted using traditional nucleophilic substitution or Mitsunobu reactions. clockss.org Interestingly, these reactions have led to O-alkylated products rather than N-alkylated ones. clockss.org For example, the alkylation of ethyl 7-hydroxy-8-oxo-8,9-dihydrobenzo[h]thieno[2,3-b]quinoline-9-carboxylate with reagents like diethyl/dimethyl sulfate (B86663) and 1,2-dibromoethane (B42909) exclusively produced O-alkylated derivatives. clockss.org

Starting MaterialReagentProductYieldReference
o-Isothiocyanato-(E)-cinnamaldehydeDiethyl α-bromomalonate, L-proline, DBUDiethyl 3-hydroxythieno[2,3-b]quinoline-2,2(3H)-dicarboxylate75% acs.org
Ethyl 7-hydroxy-8-oxo-8,9-dihydrobenzo[h]thieno[2,3-b]quinoline-9-carboxylateDiethyl sulfateO-alkylated derivative- clockss.org
Ethyl 7-hydroxy-8-oxo-8,9-dihydrobenzo[h]thieno[2,3-b]quinoline-9-carboxylate1,2-DibromoethaneO-alkylated derivative- clockss.org

Acylation Reactions

Acylation reactions are another important class of post-synthetic modifications for this scaffold. For instance, the Wolff-Kishner reduction followed by acylation has been utilized in the synthesis of tetrahydrothieno[3,2-b]quinoline derivatives. researchgate.net While specific examples of acylation directly on the this compound core are less detailed in the provided context, the general principles of acylation would apply, likely targeting the nitrogen atom or other suitable positions depending on the substituents present on the scaffold.

Further research has shown that the free amide group in dihydropyrroloquinolinones, a related class of compounds, can be introduced by deprotection of a tert-butyl group, highlighting a pathway to introduce acyl-like functionality. nih.gov

Halogenation and Chlorination Reactions

Halogenation, including chlorination, provides a versatile handle for further functionalization of the this compound system. For example, 3-chloro-thieno[2,3-b]thiophene-2-carbonyl chlorides can be synthesized and subsequently reacted with aniline (B41778) derivatives. researchgate.net These intermediates can then undergo photochemical dehydro-halogenation to yield the final products. researchgate.net

In a different approach, the synthesis of thieno[2,3-b]quinoline derivatives has been achieved through a regioselective iodocyclization reaction of 3-alkynyl-2-(methylthio)quinolines. rsc.org The resulting halide derivatives serve as important intermediates for further structural diversification using palladium-catalyzed reactions. rsc.org Halogenated tricyclic lactones have also been synthesized via halocyclization using copper halides (CuX) and N-halosuccinimides (NXS). researchgate.net

Cycloaddition and Ring Expansion Reactions

Cycloaddition reactions offer a powerful strategy to construct complex polycyclic systems from the 2,3-dihydrothieno[2,3-b)quinoline scaffold. Photochemical dearomative cycloadditions of quinolines with alkenes have been developed, leading to the formation of sterically congested products. nih.gov These reactions often proceed via a triplet excited state, allowing for stepwise radical cycloadditions to form ortho and para adducts. nih.gov

Rhodium(III)-catalyzed formal [4+2] cycloaddition has been employed to synthesize tetracyclic lactones from thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes. mdpi.com This reaction is triggered by C-H activation, with the carboxylic acid group acting as a directing group. mdpi.com

Furthermore, [3+2] cycloaddition reactions, a type of dipolar cycloaddition, are a known method for forming five-membered rings. uchicago.edunih.gov While direct examples on the this compound core are not explicitly detailed, this methodology represents a potential pathway for further annulation.

Nucleophilic and Electrophilic Substitution Pathways

The this compound system is amenable to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Nucleophilic substitution reactions have been studied on related chloroquinolines. mdpi.com For instance, the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one is susceptible to displacement by various nucleophiles, leading to the formation of 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.com The reactivity at different positions can be influenced by the nature of the leaving group. mdpi.com

Electrophilic substitution reactions are also a key feature of this scaffold's chemistry. The synthesis of various fused heterocyclic systems often relies on the electrophilic character of certain positions on the quinoline (B57606) ring. The Vilsmeier-Haack reaction, for example, is a well-established method for the synthesis of 2-chloro-3-formyl quinolines, which are versatile intermediates for further transformations. researchgate.net

Oxidation and Reduction Processes

Oxidation and reduction reactions can be used to modify the oxidation state of the this compound core and its substituents.

Oxidation of the sulfur atom in the thiophene (B33073) ring of related thieno[2,3-b]quinolines can be achieved using oxidizing agents like m-chloroperbenzoic acid (m-CPBA), leading to the formation of the corresponding S-oxide. researchgate.net The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) has been shown to result in an unusual oxidative dimerization. nih.gov

Reduction of the quinoline part of the scaffold is also a common transformation. Gold nanoparticles supported on TiO2 have been used to catalyze the reduction of quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes and ethanol (B145695). researchgate.net This process involves the stereoselective addition of two hydride ions and two protons. researchgate.net

Reaction TypeReagentsProductReference
Oxidationm-Chloroperbenzoic acid (m-CPBA)Thieno[2,3-b]quinoline S-oxide researchgate.net
OxidationSodium hypochloriteOxidative dimerization product nih.gov
ReductionHydrosilane/Ethanol, Au/TiO21,2,3,4-Tetrahydroquinoline derivative researchgate.net

Derivatization for Scaffold Diversity

The strategic derivatization of the this compound scaffold is a key approach to generate chemical diversity, enabling the exploration of structure-activity relationships for various applications. Researchers have employed several methods to introduce a wide array of functional groups and structural motifs onto this core structure.

A significant strategy for achieving scaffold diversity involves the synthesis of halogenated thieno[2,3-b]quinoline derivatives, which then serve as versatile intermediates for further functionalization. researchgate.net For instance, the iodocyclization of 3-alkynyl-2-(methylthio)quinolines is a powerful method for producing 4-iodothieno[2,3-b]quinolines. researchgate.netrsc.org This iodo-derivative is particularly valuable as it readily participates in various palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org

These reactions allow for the introduction of a diverse range of substituents at the C4 position of the thieno[2,3-b]quinoline core. The ability to perform Sonogashira, Suzuki, and Heck reactions on these halogenated intermediates opens up a vast chemical space for creating novel derivatives. researchgate.netrsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

Detailed research has demonstrated the successful application of palladium-catalyzed reactions to diversify the thieno[2,3-b]quinoline scaffold. The presence of an iodine atom on the thiophene ring of the core structure allows for these transformations. researchgate.net

The following table summarizes the types of palladium-catalyzed cross-coupling reactions used for the derivatization of a 4-iodothieno[2,3-b]quinoline intermediate:

Reaction Type Reactant Catalyst/Conditions Resulting Moiety Reference
Sonogashira CouplingTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₃NAlkynyl researchgate.netrsc.org
Suzuki CouplingArylboronic AcidPd(PPh₃)₄, K₂CO₃Aryl researchgate.netrsc.org
Heck ReactionAlkenePd(OAc)₂, PPh₃, Et₃NAlkenyl researchgate.netrsc.org

These derivatization strategies have led to the synthesis of a variety of thieno[2,3-b]quinoline derivatives with different substituents, as illustrated in the table below, which showcases the diversity achieved from a common iodinated intermediate. researchgate.net

Examples of Derivatized Thieno[2,3-b]quinolines

Derivative Structure (Simplified Representation) R Group Synthetic Method Reference
Thieno[2,3-b]quinolin-4-yl-R-(C≡C)-PhSonogashira Coupling researchgate.net
Thieno[2,3-b]quinolin-4-yl-R-PhSuzuki Coupling researchgate.net
Thieno[2,3-b]quinolin-4-yl-R-(CH=CH)-CO₂EtHeck Reaction researchgate.net

The ability to introduce aryl, alkynyl, and alkenyl groups provides a powerful toolkit for medicinal chemists and material scientists to fine-tune the properties of the this compound scaffold. researchgate.net

In addition to derivatization at the thiophene ring, multi-component reactions have been employed to synthesize more complex derivatives. For example, the reaction of 3-formyl-2-mercaptoquinoline with various phenacyl bromides can lead to the formation of 2-(2-aroyl-2,3-dihydrothieno[2,3-b]quinolin-3-yl)-1-arylethanone derivatives, showcasing another avenue for achieving scaffold diversity. sciexplore.ir

Structure Activity Relationship Sar Studies on 2,3 Dihydrothieno 2,3 B Quinoline Analogues

Identification of Key Pharmacophores and Structural Motifs

SAR studies on related thieno[2,3-b]pyridine (B153569) derivatives as Src kinase inhibitors have highlighted the importance of the thieno[2,3-b]pyridine core as a critical scaffold for activity. researchgate.net This suggests that the analogous thieno[2,3-b]quinoline system likely serves a similar role as a foundational binding motif.

In a study of thieno[2,3-b]quinoline-procaine hybrid molecules as allosteric activators of SHP-1, it was demonstrated that the thieno[2,3-b]quinoline scaffold was essential for maintaining the activating effect against the phosphatase. This underscores the importance of the intact tricyclic system as a key pharmacophoric element.

Influence of Substituent Effects on Biological Activity

The biological activity of 2,3-dihydrothieno(2,3-b)quinoline analogues is profoundly influenced by the nature and position of various substituents on the heterocyclic core. The activity of quinoline (B57606) derivatives, in general, is dependent on the type, position, and nature of the groups attached to the quinoline ring. biointerfaceresearch.com

In the context of anticancer activity, substitutions on the quinoline ring have been shown to be critical. For instance, in a series of quinoline hydrazone derivatives, the introduction of a 3,4,5-trimethoxy group on a benzylidene moiety attached to the quinoline scaffold enhanced anticancer activity. nih.gov This highlights the sensitivity of the biological response to the electronic and steric properties of the substituents.

Investigations into quinoline-based anticancer agents have revealed that the substitution pattern can dictate the mechanism of action. For example, some substituted quinolines act as growth factor inhibitors, angiogenesis inhibitors, or tubulin inhibitors. nih.gov In a study of hybridized quinoline derivatives, fused pyrazolopyrimidoquinolines with a trifluoromethylphenyl substituent demonstrated significant tubulin polymerization inhibitory activity and induced apoptosis. nih.gov

The following table summarizes the effect of various substituents on the biological activity of thieno[2,3-b]quinoline and related quinoline analogues:

Scaffold Substituent Position Biological Activity Reference
Thieno[2,3-b]quinolineProcaineVariedAllosteric activation of SHP-1
Thieno[2,3-b]quinoline(4-(ethoxycarbonyl)phenyl)aminoVariedActivation of SHP-1
Thieno[2,3-b]quinolineAmino group on thiophene (B33073) ringThiophene RingDetrimental to SHP-1 activation
Quinoline Hydrazone3,4,5-trimethoxybenzylideneVariedEnhanced anticancer activity nih.gov
PyrazolopyrimidoquinolineTrifloromethylphenylVariedPotent tubulin polymerization inhibition nih.gov

Conformational Analysis and SAR Correlation

While specific conformational analysis studies exclusively on this compound are not extensively detailed in the provided search results, the principles of conformational analysis are broadly applicable. For instance, in the development of tricyclic quinoline analogues as protein kinase CK2 inhibitors, the crystal structure of a lead compound revealed the importance of a specific hydrogen bonding interaction. Subsequent SAR studies, which involved creating derivatives that lacked the ability to form this bond, helped to understand the relevance of this interaction and led to the discovery of highly potent inhibitors. nih.gov This highlights how understanding the conformation and key interactions can guide the design of new analogues.

The planarity of the fused ring system is a significant feature. The relatively rigid and planar nature of the thieno[2,3-b]quinoline scaffold provides a stable platform for the presentation of various functional groups in a defined spatial arrangement, which is crucial for specific receptor or enzyme recognition. Any substituents that alter this planarity or introduce specific conformational restrictions would be expected to have a significant impact on biological activity.

Future research focusing on detailed conformational analysis, for example, using techniques like X-ray crystallography and computational modeling, for a series of this compound analogues would be invaluable. Correlating these conformational insights with their biological activities would provide a more complete understanding of the SAR and enable the rational design of next-generation therapeutic agents based on this promising scaffold.

In Vitro Biological Evaluation and Mechanistic Investigations of 2,3 Dihydrothieno 2,3 B Quinoline Derivatives

Enzymatic Inhibition Studies

The ability of 2,3-dihydrothieno(2,3-b)quinoline derivatives to inhibit specific enzymes is a key area of investigation for their development as therapeutic agents. The following subsections detail the findings from various enzymatic inhibition studies.

Research into the neuroprotective potential of quinoline (B57606) derivatives has included assessments of their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease. While specific studies on this compound were not prominently found, extensive research on the structurally analogous 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives has been conducted.

New tacrine (B349632) analogs incorporating the 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold have been synthesized and evaluated for their AChE and BChE inhibitory activities. nih.gov Many of these novel compounds demonstrated comparable activity to the established drug tacrine against AChE, while exhibiting lower activity against BChE. nih.govnih.gov This selectivity for AChE over BChE is a desirable characteristic in the development of new treatments for Alzheimer's disease. nih.gov

One of the most potent compounds identified in these studies was compound 6h , which displayed an IC₅₀ value of 3.65 nM against acetylcholinesterase. nih.govnih.gov Molecular modeling has suggested that these compounds interact with both the catalytic and peripheral anionic sites of AChE. nih.govnih.gov The interaction with the peripheral anionic site is of particular interest as it may interfere with the role of AChE in the aggregation of β-amyloid protein.

CompoundTarget EnzymeIC₅₀ (nM)
6h Acetylcholinesterase (AChE)3.65

Table 1: Inhibitory activity of a notable 2,3-dihydro-1H-cyclopenta[b]quinoline derivative against Acetylcholinesterase.

The aggregation of β-amyloid (Aβ) protein is a pathological hallmark of Alzheimer's disease. nih.gov Consequently, the inhibition of Aβ aggregation is a key therapeutic strategy. Research has shown that certain quinoline derivatives can effectively inhibit this process.

Studies on derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have indicated their potential as inhibitors of Aβ aggregation. researchgate.net This anti-aggregation activity, combined with their ability to inhibit cholinesterases, positions them as multi-target agents for the potential treatment of Alzheimer's disease. The mechanism of inhibition is thought to involve binding to the Aβ peptide, which prevents the conformational changes necessary for aggregation into β-sheet structures. nih.gov

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease and Down syndrome. nih.gov As such, it has emerged as a significant therapeutic target.

Investigations have revealed that derivatives of 1,4-dihydroquinoline (B1252258) can act as dual inhibitors of DYRK1A and CDC2-like kinase (CLK1). nih.gov The structural features essential for this inhibitory activity include an acetyl group at the C-3 position, a methoxy (B1213986) group at the C-7 position, and an enamine-like nitrogen atom. nih.gov The development of these inhibitors is of interest due to the potential for antioxidant properties arising from the biooxidizable 1,4-dihydroquinoline scaffold. nih.gov While these findings are for a different quinoline scaffold, they highlight the potential of the broader quinoline chemical class to inhibit DYRK1A.

Inhibition of α-glucosidase is an established approach for managing type 2 diabetes, as this enzyme is involved in the breakdown of carbohydrates in the intestine. nih.gov Research into the anti-diabetic potential of quinoline derivatives has identified potent α-glucosidase inhibitors.

A series of novel dihydropyrano[3,2-c]quinoline derivatives have been synthesized and shown to exhibit significant in vitro α-glucosidase inhibitory activity. nih.gov Several of these compounds displayed inhibitory potencies in the low micromolar range, far exceeding that of the standard drug acarbose. For instance, compounds 6d and 6e from this series were identified as the most potent inhibitors, with IC₅₀ values of 15.7 µM and 10.3 µM, respectively. nih.gov Kinetic studies revealed that these compounds act through different mechanisms of inhibition, with one being a non-competitive inhibitor and the other an uncompetitive inhibitor. nih.gov

CompoundIC₅₀ (µM)Inhibition Type
6d 15.7 ± 0.5Non-competitive
6e 10.3 ± 0.3Uncompetitive
Acarbose (Standard)750.0 ± 1.5-

Table 2: α-Glucosidase inhibitory activity of dihydropyrano[3,2-c]quinoline derivatives.

Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. nih.gov The inhibition of tubulin polymerization is a well-established strategy in cancer therapy. nih.gov

CompoundFeatureEffect
39 Naphthyl groupSub 0.2 μM cytotoxicity, G₂+M cell cycle arrest
64 Methoxy-phenyl groupSub-micromolar cytotoxicity, G₂+M cell cycle arrest

Table 3: Tubulin polymerization inhibitory effects of representative 2,3-dihydroquinazolin-4(1H)-ones.

Cellular Target Interactions

The biological effects of this compound derivatives are predicated on their interaction with specific cellular targets. The enzymatic inhibition studies detailed above provide a clear indication of some of these interactions. For instance, the engagement of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives with the catalytic and peripheral anionic sites of acetylcholinesterase exemplifies a key cellular target interaction. nih.gov Similarly, the binding of quinoline derivatives to β-amyloid peptides to prevent their aggregation is another crucial interaction at the cellular level. researchgate.net The ability of certain quinoline analogs to inhibit tubulin polymerization by binding to tubulin demonstrates a direct interaction with a fundamental component of the cellular cytoskeleton. nih.gov Further research is necessary to fully elucidate the complete spectrum of cellular targets for this compound derivatives and to understand the downstream consequences of these interactions.

Microtubule Disruption Mechanisms

Derivatives of quinoline have been identified as potent inhibitors of microtubule formation. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and intracellular transport. semanticscholar.org The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. mdpi.com Agents that interfere with microtubule polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis or programmed cell death. mdpi.com Quinoline-based compounds have been designed to act as microtubule-destabilizing agents, similar in action to other well-known mitotic inhibitors. mdpi.com By suppressing the assembly of tubulin into microtubules, these compounds effectively halt critical cellular processes required for the proliferation of cancer cells. nih.gov

Binding Site Analysis (e.g., Colchicine (B1669291) Site)

A key mechanism for the microtubule-disrupting activity of many quinoline derivatives is their interaction with the colchicine binding site on the β-tubulin subunit. nih.gov The colchicine site is a significant target for the development of anticancer drugs because inhibitors that bind here can prevent the polymerization of tubulin dimers into microtubules. semanticscholar.orgresearchgate.net This binding leads to the disassembly of the microtubule network. semanticscholar.org

Several studies have focused on designing and synthesizing quinoline derivatives that specifically target this site. semanticscholar.orgnih.gov Molecular docking and X-ray crystallography have confirmed that certain compounds bind to the colchicine site, mimicking the action of colchicine itself. mdpi.com The strategic design of these molecules often incorporates pharmacophoric features essential for high-affinity binding to this specific pocket on the tubulin protein. nih.gov The interaction at the colchicine binding site is a primary driver for the antimitotic and antiproliferative effects observed with these compounds. semanticscholar.orgnih.gov

Cell Cycle Modulation (e.g., G2/M-phase block, mitotic arrest)

A direct consequence of microtubule disruption by this compound derivatives is the modulation of the cell cycle. Numerous studies have demonstrated that these compounds induce cell cycle arrest, predominantly at the G2/M phase. researchgate.netmdpi.com This phase of the cell cycle is when the cell prepares for and undergoes mitosis, a process heavily dependent on a functional microtubule spindle.

By inhibiting tubulin polymerization, these derivatives prevent the formation of the mitotic spindle, leading to mitotic arrest. researchgate.net This arrest triggers cellular checkpoints that, if the damage is irreparable, lead to the induction of apoptosis. nih.gov Flow cytometry analysis consistently shows an accumulation of cells in the G2/M phase following treatment with these compounds. nih.gov This G2/M block is a hallmark of agents that target microtubule dynamics and is a key indicator of their anticancer potential. nih.govnih.gov The arrest is often associated with changes in the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov

In Vitro Assays and Screening Methodologies

To evaluate the biological activity of this compound derivatives, a variety of in vitro assays and screening methodologies are employed. These techniques provide quantitative data on the compounds' efficacy and shed light on their mechanisms of action.

Antiproliferative Assays (e.g., XTT, MTT)

Antiproliferative assays are fundamental in screening for potential anticancer agents. The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are commonly used colorimetric methods to assess cell viability and proliferation. nih.govmdpi.com These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. nih.gov

In these assays, tetrazolium salts are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product. The amount of formazan produced is quantified by measuring the absorbance, providing a measure of cell viability. These methods are used to determine the half-maximal inhibitory concentration (IC50) of the compounds, which is the concentration required to inhibit cell proliferation by 50%. Quinoline and thieno[2,3-d]pyrimidine (B153573) derivatives have been evaluated using these assays against various human cancer cell lines, demonstrating potent antiproliferative activity with IC50 values often in the nanomolar to low micromolar range. nih.govmdpi.commdpi.com

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

CompoundTarget Cell LineIC50 (µM)Assay Type
Quinoline Derivative 20HepG-2< 9.19MTT
Quinoline Derivative 21HCT-116< 9.19MTT
Quinoline Derivative 22MCF-7< 9.19MTT
Thienopyrimidine Derivative 2MCF-70.013MTT
Thienopyrimidine Derivative 3MCF-70.023MTT
Chalcone Derivative St. 51HCT116< 6.31MTT

This table presents a selection of data from various studies to illustrate the typical range of antiproliferative activity observed for quinoline and related heterocyclic compounds.

Flow Cytometry Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a population of cells. In the context of evaluating this compound derivatives, it is primarily used to analyze the cell cycle distribution. nih.gov By staining the DNA of treated cells with a fluorescent dye, such as propidium (B1200493) iodide, flow cytometry can quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

As mentioned previously, treatment with microtubule-targeting agents typically leads to an accumulation of cells in the G2/M phase. mdpi.comnih.gov Flow cytometry provides the quantitative data to confirm this G2/M arrest. nih.gov This method is crucial for confirming that the antiproliferative effects of the compounds are mediated through cell cycle modulation. nih.govnih.gov

Immunostaining Techniques

Immunostaining techniques, such as immunocytochemistry and immunofluorescence, are used to visualize the effects of compounds on specific cellular components, particularly the microtubule network. In these methods, cells are treated with the compound of interest and then stained with antibodies that specifically bind to tubulin. These primary antibodies are then detected by secondary antibodies conjugated to a fluorescent dye or an enzyme that produces a colored precipitate.

This allows for the direct visualization of the microtubule structure within the cells using microscopy. Studies on quinoline derivatives have used immunostaining to show a clear disruption and disassembly of the microtubule network in treated cells compared to untreated controls. semanticscholar.org This provides direct visual evidence of the compound's mechanism of action at the subcellular level.

Table 2: Summary of In Vitro Methodologies and Findings

MethodologyPrimary ApplicationKey Finding for Quinoline Derivatives
Antiproliferative Assays (MTT/XTT)Quantify cytotoxicity and cell viability.Demonstrate potent, dose-dependent inhibition of cancer cell growth.
Flow CytometryAnalyze cell cycle distribution.Confirm arrest of cells in the G2/M phase of the cell cycle.
ImmunostainingVisualize subcellular structures.Provide direct visual evidence of microtubule network disruption.

Antimicrobial Activity Profiling

Derivatives of the thieno[2,3-b]quinoline scaffold have demonstrated notable antimicrobial properties. tandfonline.com Studies have explored their efficacy against various bacterial and fungal strains. For instance, certain pyrimido- and triazino-[4′,5′ : 4,5]thieno[2,3-b]quinoline derivatives, synthesized from a 3-cyanothieno[2,3-b]quinoline precursor, have been screened for their in vitro antibacterial activities. tandfonline.com Additionally, some thieno[2,3-b]quinoline derivatives have been reported to possess antimicrobial and antibiotic properties. tandfonline.com

The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential microbial processes. The fusion of the quinoline and thiophene (B33073) rings creates a unique electronic and structural arrangement that can interact with various biological targets within microbial cells. researchgate.net

In one study, a series of thieno[2,3-b]thiophene (B1266192) derivatives, which share a similar thiophene-based heterocyclic structure, were synthesized and evaluated for their antimicrobial potential. One compound, 5,5'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile), exhibited greater potency than the standard drug Amphotericin B against Geotricum candidum and was equipotent against Syncephalastrum racemosum. This same compound was also as effective as Penicillin G against Staphylococcus aureus and more potent than streptomycin (B1217042) against Pseudomonas aeruginosa and Escherichia coli. nih.gov While not direct derivatives of this compound, these findings highlight the potential of the broader thieno-fused heterocyclic family as a source of new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Thieno[2,3-b]thiophene Derivative

Compound Test Organism Activity Comparison
5,5'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) Geotricum candidum More potent than Amphotericin B
Syncephalastrum racemosum Equipotent to Amphotericin B
Staphylococcus aureus Equipotent to Penicillin G
Pseudomonas aeruginosa More potent than Streptomycin
Escherichia coli More potent than Streptomycin

Investigation of Diverse Biological Effects

The anticancer properties of thieno[2,3-b]quinoline derivatives, including the 2,3-dihydro forms, have been a significant area of investigation. A study involving seventy-nine derivatives of thieno[2,3-b]quinolines and tetrahydrothieno[2,3-b]quinoline, among other related structures, tested their antiproliferative activity against HCT116, MDA-MB-468, and MDA-MB-231 human cancer cell lines. nih.gov Eight of the most potent compounds were active against all cell lines with IC50 values in the range of 80-250 nM. nih.gov

In a separate study, novel thieno[3,2-c]quinoline derivatives, isomers of the thieno[2,3-b]quinolines, were synthesized and evaluated for their antiproliferative activity on RET-dependent medullary thyroid cancer cells. acs.org The nitro compounds in this series demonstrated interesting antiproliferative activity, with the most active compound showing an IC50 in the micromolar range. acs.org

Furthermore, a newly synthesized thieno[2,3-b]pyridine (B153569) compound, (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamide, has been shown to lower the cancer stem cell fraction and induce a metabolic shift from lipid to glucose metabolism in breast cancer cell lines. nih.gov While this is a thieno[2,3-b]pyridine, its structural similarity and demonstrated anticancer mechanism provide valuable insights into the potential of the broader class of thieno-fused pyridines and quinolines.

Table 2: Antiproliferative Activity of Thieno[2,3-b]quinoline Derivatives

Cell Lines Activity
HCT116, MDA-MB-468, MDA-MB-231 Eight most potent compounds showed IC50 values of 80-250nM. nih.gov

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Fused thieno- and furo-quinoline compounds have been explored for this purpose. In one study, a series of 4-substituted thieno/furo[2,3-c]quinoline compounds were synthesized. rsc.org The screening of these molecules for antitubercular activity revealed that compounds with a fused furo[2,3-c] tandfonline.comnih.govnaphthyridine skeleton displayed the highest activity. rsc.org Specifically, 4-(4-methoxyphenyl)furo[2,3-c] tandfonline.comnih.govnaphthyridine showed a minimum inhibitory concentration (MIC) value of 5.6 μmol, which was superior to the first-line antitubercular drug ethambutol (B1671381) (7.6 μmol). rsc.org

While this research focused on the furo- and thieno[2,3-c]quinoline (B14747715) isomers, it underscores the potential of the broader thieno-quinoline scaffold in the development of novel antitubercular drugs. The general class of quinoline derivatives has been highlighted for its antitubercular potential, with various substitutions and hybrid molecules showing efficacy against M. tuberculosis H37Rv. nih.govresearchgate.net

Thieno[2,3-b]quinoline derivatives have also been investigated for their anti-inflammatory properties. These compounds are thought to exert their effects by modulating various inflammatory pathways. mdpi.com For instance, some derivatives have been described as antioxidant and anti-inflammatory agents. mdpi.com The anti-inflammatory potential of the broader quinoline class is well-documented, with some derivatives known to reduce nitric oxide generation and nuclear factor-kappa B (NF-ĸB) DNA binding upon inflammatory stimulation. nih.gov

A study on 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine derivatives, which are structurally related to the thieno[2,3-b]quinoline core, demonstrated anti-inflammatory properties. researchgate.net While specific data on the anti-inflammatory mechanisms of this compound is limited in the provided search results, the activity of related compounds suggests this is a promising area for future research.

The antiviral potential of thieno[2,3-b]quinoline derivatives and their analogues has been an area of active research. A study on novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines, which are structurally related to thieno[2,3-b]quinolines, showed moderate antiviral activity against the influenza A/Puerto Rico/8/34 virus in MDCK cells with low toxicity. mdpi.com The antiviral activity was found to be influenced by the nature and position of substituents on both the tetrazole ring and the benzene (B151609) moiety of the quinoline. mdpi.com

In another study, several new 4-(phenylamino)thieno[2,3-b]pyridine derivatives were synthesized and tested against herpes simplex virus type 1 (HSV-1). One compound from this series demonstrated an 86% inhibition of the virus, indicating the potential of this heterocyclic system as a source of antiviral agents. researchgate.net While these studies are on related heterocyclic systems, they provide a strong rationale for the investigation of this compound derivatives for antiviral activity. The broader class of quinoline derivatives has also shown promise against a range of viruses, including the dengue virus. nih.govnih.gov

Computational and Theoretical Studies on 2,3 Dihydrothieno 2,3 B Quinoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in identifying potential biological targets for 2,3-dihydrothieno(2,3-b)quinoline derivatives and elucidating the key interactions that govern their binding affinity.

Studies have shown that thieno[2,3-b]quinoline derivatives can interact with a variety of biological targets. For instance, docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein (PDB ID: 2IGR) revealed binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.govresearchgate.net The interactions were characterized by the involvement of several amino acid residues, including ILE-8, LYS-7, LYS-11, VAL-14, PHE-15, and TRP-12, suggesting that these compounds could be promising antitumor agents. nih.govresearchgate.net

In another study, quinoline-thiazole hybrids were docked into the active site of the BCR-ABL1 tyrosine kinase enzyme, a key target in chronic myeloid leukemia. The calculated ligand-receptor interaction energies for these hybrids ranged from -7.2 to -8.9 kcal/mol, indicating a strong potential for interaction with the enzyme's active site. scielo.br Similarly, novel 1,2,3-triazole-containing quinoline-benzimidazole hybrids were docked to the TAO2 kinase domain (PDB: 2GCD), with one potent compound exhibiting a high binding energy of -140.44 kcal/mol. nih.gov

Furthermore, conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline with hydroxycinnamic acids were computationally evaluated for their interaction with DNA and DNA-topoisomerase complexes. mdpi.com These studies predicted that the conjugates bind significantly more strongly to both DNA and the topoisomerase II-DNA complex compared to the parent compound, with one conjugate showing a predicted Ki value of 2.8 nM for the enzyme-DNA complex. mdpi.com

These examples highlight the utility of molecular docking in identifying potential therapeutic targets for thieno[2,3-b]quinoline derivatives and in guiding the design of new compounds with improved binding affinities.

Table 1: Selected Molecular Docking Studies of Thieno[2,3-b]quinoline Derivatives

Derivative ClassTarget Protein (PDB ID)Binding Affinity/EnergyKey Interacting ResiduesPotential ApplicationReference
2H-Thiopyrano[2,3-b]quinolinesCB1a (2IGR)-5.3 to -6.1 kcal/molILE-8, LYS-7, VAL-14, PHE-15Antitumor nih.govresearchgate.net
Quinoline-Thiazole HybridsBCR-ABL1 Tyrosine Kinase-7.2 to -8.9 kcal/molNot specifiedAntileukemic scielo.br
Quinoline-Benzimidazole HybridsTAO2 Kinase (2GCD)-140.44 kcal/molNot specifiedAntiproliferative nih.gov
Indolo[2,3-b]quinoline ConjugatesDNA-Topoisomerase II ComplexKi = 2.8 nM (predicted)Not specifiedAnti-pancreatic cancer mdpi.com

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It provides valuable insights into the geometric, electronic, and reactivity properties of molecules like this compound.

DFT calculations have been instrumental in elucidating the reaction mechanisms for the synthesis of thieno[2,3-b]quinoline derivatives. For example, a study on the iodocyclization reaction of 3-alkynyl-2-(methylthio)quinolines confirmed the proposed reaction pathway and provided insights into the transition state structures. rsc.orgresearchgate.net

Furthermore, DFT has been used to analyze the electronic properties of various quinoline (B57606) derivatives. These studies often involve the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.netarabjchem.org For instance, in a study of 8-hydroxy-2-methyl quinoline and its dichloro derivative, the HOMO-LUMO gaps were calculated to be 1.628 eV and 1.157 eV, respectively, providing insights into their relative stabilities. arabjchem.org

DFT calculations also allow for the determination of various quantum-chemical descriptors such as electronegativity, chemical potential, and chemical hardness, which are crucial for understanding the reactivity and interaction mechanisms of these compounds. nih.gov For example, the calculated C-N bond distances in some quinoline derivatives suggested an extended π-electron delocalization, which is responsible for their nonlinear optical properties. arabjchem.org The optimized geometries and calculated NMR chemical shifts from DFT studies have also been shown to be in good agreement with experimental data, confirming the accuracy of the computational models. nih.gov

Table 2: Selected DFT-Calculated Properties of Quinoline Derivatives

DerivativeHOMO-LUMO Gap (eV)Dipole Moment (Debye)First Order Hyperpolarizability (esu)Reference
8-Hydroxy-2-methyl quinoline1.6282.993.241 x 10⁻³⁰ arabjchem.org
5,7-Dichloro-8-hydroxy-2-methyl quinoline1.1574.22296.300 x 10⁻³⁰ arabjchem.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding dynamics of a ligand within a protein's active site over time. This method complements molecular docking by offering insights into the stability of the ligand-protein complex and the flexibility of both the ligand and the protein.

In another study, MD simulations were used to validate the stability and functional potential of a quinoline-appended imidazole (B134444) compound that showed promising antihyperglycemic activity in docking studies. researchgate.net These simulations are crucial for confirming that the interactions predicted by docking are maintained over a longer timescale, thus providing a more realistic picture of the binding event.

In Silico Pharmacokinetic Profiling (e.g., ADME predictions)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in the early stages of drug discovery. mdpi.com These computational models assess the drug-likeness of a compound by predicting its pharmacokinetic properties, which helps in identifying candidates with a higher probability of success in clinical trials. researchgate.net

Several studies have utilized in silico tools to predict the ADME properties of thieno[2,3-b]quinoline and related derivatives. These predictions often involve evaluating parameters such as oral bioavailability, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.comresearchgate.net

For example, ADMET predictions for a series of quinoline-appended imidazole compounds suggested favorable pharmacokinetics for the most promising candidates. researchgate.net Similarly, in silico studies of novel 1,2,3-triazole-containing quinoline-benzimidazole hybrids indicated that while the compounds violated at most two of Lipinski's rules, their low predicted gastrointestinal absorption suggested they might be more suitable for parenteral administration. nih.govmdpi.com Toxicity predictions are also a key component of these in silico profiles, with parameters like hepatotoxicity, carcinogenicity, and mutagenicity being evaluated. researchgate.net

Table 3: Predicted ADME Properties for a Series of Quinoline-Benzimidazole Hybrids

CompoundLipinski's Rule of 5 ViolationsPredicted Gastrointestinal AbsorptionPotential Route of AdministrationReference
15a-cAt most 2LowParenteral nih.govmdpi.com
14eNot specifiedLowParenteral nih.gov

Applications in Advanced Materials Science

Development of Luminescent Materials

Luminescent materials are crucial for various technologies, including displays, sensors, and lighting. The extended π-conjugated system typically found in thienoquinoline derivatives is often associated with fluorescent and phosphorescent properties. While direct studies on the photophysical properties of 2,3-Dihydrothieno(2,3-b)quinoline are not extensively documented, the characteristics of related compounds provide a strong basis for its potential in this area. nih.gov

Research has demonstrated the utility of the thieno[2,3-b]quinoline scaffold in the design of fluorescent sensors. These sensors can detect specific ions through changes in their fluorescence emission. Although direct applications of this compound as a fluorescent sensor have not been detailed in available research, the functionalization of the core thienoquinoline structure is a proven strategy for creating selective and sensitive detectors.

For instance, a novel fluorescent probe based on thieno[2,3-b]quinoline-2-carbohydrazide (B3060517) has been synthesized for the sequential detection of indium (In³⁺) and iron (Fe³⁺) ions. This sensor operates through fluorescence enhancement for In³⁺ and quenching for Fe³⁺. Furthermore, it can detect fluoride (B91410) (F⁻) ions by modulating the fluorescence change induced by the presence of aluminum (Al³⁺) ions. The detection limits for these ions were found to be in the nanomolar and even picomolar range, highlighting the high sensitivity of the thieno[2,3-b]quinoline-based sensor.

Table 1: Performance of a Thieno[2,3-b]quinoline-based Fluorescent Sensor

Analyte Detection Mechanism Detection Limit
In³⁺ Fluorescence Enhancement 1.16 x 10⁻¹⁰ M
Fe³⁺ Fluorescence Quenching 2.03 x 10⁻⁸ M

This data is based on a derivative of thieno[2,3-b]quinoline, not this compound.

The development of such sensors based on the this compound core could offer new avenues for analytical chemistry, with potential modifications to the dihydrothiophene ring providing a means to fine-tune the sensor's selectivity and photophysical properties.

Currently, there is a lack of available research specifically investigating the use of this compound or its derivatives in optical-recording systems. This remains an unexplored area where the potential photophysical properties of this compound class might find future applications.

Role as Monomers in Conductive Polymers

Conducting polymers are a class of organic materials with tunable electrical properties, making them suitable for applications in electronics, energy storage, and sensors. nih.govdu.ac.ir The thienoquinoline structure, combining an electron-rich thiophene (B33073) moiety with an electron-deficient quinoline (B57606) ring, is a promising building block for such polymers.

While specific studies on the electrochemical polymerization of this compound are not prevalent in the reviewed literature, the general field of thieno-fused heterocyclic polymers is an active area of research. The electrochemical behavior of related compounds suggests that the nitrogen and sulfur heteroatoms in the this compound structure could facilitate oxidative polymerization, leading to the formation of conductive polymer films. The degree of hydrogenation in the thiophene ring would likely influence the electronic properties and polymerization mechanism of the resulting polymer.

The development of low bandgap polymers is critical for applications in organic solar cells and near-infrared optoelectronics. The intramolecular charge transfer characteristics between donor (thiophene) and acceptor (quinoline) units within the thienoquinoline scaffold can lead to a reduced HOMO-LUMO gap.

Although data for polymers derived from this compound is not available, studies on related polythiophenes and their derivatives demonstrate the effectiveness of this molecular design strategy. nih.gov The properties of these polymers can be further tuned by chemical modification. For example, the introduction of different substituents can alter the electronic bandgap and improve solubility and processability. The potential for this compound to act as a monomer in the synthesis of novel low bandgap polymers warrants further investigation.

Corrosion Inhibition Properties

The use of organic compounds as corrosion inhibitors for metals in acidic environments is a well-established practice. dntb.gov.ua Quinoline and its derivatives have been recognized as effective corrosion inhibitors due to the presence of nitrogen atoms with lone pair electrons and the planar structure of the aromatic rings, which facilitate adsorption onto metal surfaces. researchgate.net

Research into various quinoline derivatives has shown that they can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. researchgate.net The formation of a protective film by the inhibitor molecules on the metal surface is a key aspect of their function. While specific studies on the corrosion inhibition properties of this compound are not detailed in the available literature, the presence of the quinoline moiety, along with the sulfur atom in the dihydrothiophene ring, suggests that this compound could exhibit significant corrosion inhibition activity. The sulfur atom could provide an additional active site for adsorption on the metal surface, potentially enhancing the protective effect. This remains a promising, yet underexplored, area of application for this compound. dntb.gov.uaresearchgate.net

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of 2,3-Dihydrothieno(2,3-b)quinoline. Both ¹H (proton) and ¹³C (carbon-13) NMR provide atom-specific information, allowing for a complete assignment of the molecule's proton and carbon skeletons.

In the ¹H NMR spectrum of the this compound scaffold, the signals can be categorized into two distinct regions. The aliphatic protons of the dihydrothiophene ring are expected to appear in the upfield region, typically as two multiplets corresponding to the adjacent methylene (B1212753) (-CH₂-) groups at positions C2 and C3. The protons attached to the quinoline (B57606) core, being aromatic, resonate in the downfield region.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts differentiate the sp³-hybridized carbons of the dihydrothiophene moiety from the sp²-hybridized carbons of the aromatic quinoline system. Theoretical and experimental studies on various quinoline and thienopyridine derivatives support these general assignments. tsijournals.comnih.gov

While specific experimental data for the unsubstituted parent compound is not widely published, analysis of related structures allows for the prediction of chemical shift ranges. For instance, studies on various dihydro- and thieno-fused quinoline systems provide a basis for these expected values. rsc.orgualberta.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound

Atom Position Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
C2-H Aliphatic ~2.8 - 3.5 ~25 - 35
C3-H Aliphatic ~3.0 - 3.8 ~28 - 38
C4-H to C8-H Aromatic ~7.0 - 8.5 ~115 - 140
C3a, C8a, C9a Aromatic (Quaternary) - ~125 - 150

Note: These are estimated ranges based on data from analogous structures. Actual values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

Table 2: Key Mass Spectral Fragments for this compound-S-oxide

Fragment Lost Description
CH₃ Loss of a methyl group
O, OH, H₂O Loss of oxygen, hydroxyl radical, or water
CO, CHO Loss of carbon monoxide or formyl radical
SH, CHS Loss of a thiol radical or thioformyl (B1219250) radical
SO, SOH Loss of sulfur monoxide or a sulfenyl radical

Data sourced from a mass spectral study on the S-oxide derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. acs.org

The spectrum is expected to show C-H stretching vibrations for both the aromatic protons of the quinoline ring and the aliphatic protons of the dihydrothiophene ring. The aromatic C=C and C=N bonds of the quinoline system will also produce characteristic signals in the fingerprint region.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic (Quinoline)
2960 - 2850 C-H Stretch Aliphatic (Dihydrothiophene)
1650 - 1580 C=N Stretch Imine (Quinoline)
1600 - 1450 C=C Stretch Aromatic (Quinoline)

Note: These are generalized absorption ranges based on IR data from related heterocyclic compounds. acs.org

X-ray Crystallography for Structural Elucidation

Studies on various thienoquinoline and related dihydroquinoline derivatives have successfully employed X-ray crystallography to confirm their molecular structures. nih.gov The analysis of the crystal structure reveals the planarity of the aromatic system and the conformation of the non-aromatic dihydrothiophene ring. For example, analysis of related 1,2-dihydroquinoline (B8789712) derivatives confirmed an E-configuration and provided detailed insights into intermolecular hydrogen bonding and crystal packing. nih.gov This technique is essential for validating synthetic pathways and understanding the stereochemical outcomes of reactions.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes

The development of efficient, cost-effective, and versatile synthetic strategies is fundamental to advancing the study of 2,3-dihydrothieno(2,3-b)quinolines. While established methods exist, future research will focus on creating more sustainable and diverse synthetic pathways.

Key approaches include:

Catalyst-Driven Reactions : Research into novel catalysts is a major frontier. An efficient protocol has been developed for synthesizing aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives using a sequential multi-component reaction in DMF at room temperature, achieving excellent yields in short reaction times. researchgate.net Another area of interest is the use of superparamagnetic iron oxide nanoparticles (SPIONs) coated with L-arginine, which have been used to create functionalized thiopyrano[2,3-b]quinolines through cascade reactions. researchgate.net

Multi-Component Reactions (MCRs) : MCRs are highly efficient for building molecular complexity in a single step. Future work will likely expand on existing MCRs to produce a wider library of derivatives. For instance, a one-pot reaction involving 2-chloroquinoline-3-carbaldehydes, 6-aminouracils, and dimedone has been shown to be an effective method. researchgate.net

Cyclization Techniques : Iodocyclization has been reported as a regioselective method for synthesizing thieno[2,3-b]quinoline derivatives from 3-alkynyl-2-(methylthio)quinolines. rsc.orgresearchgate.net This method is valuable as the resulting iodine-substituted products can be further diversified using palladium-catalyzed reactions like Sonogashira, Suzuki, and Heck couplings. rsc.orgresearchgate.net Similarly, thermal cyclization under vacuum has been used effectively. clockss.org

Green Synthesis : A growing emphasis is on environmentally friendly methods. An efficient "green" synthesis of alkylated quinolines has been developed using a Cu-TEMPO catalyzed dehydrogenation process, highlighting a move towards more sustainable chemistry. researchgate.net

Overview of Synthetic Strategies for Thienoquinoline Systems

Synthetic MethodKey Reagents/CatalystsDescriptionReference
IodocyclizationIodine, 3-alkynyl-2-(methylthio)quinolinesA regioselective reaction to form the thienoquinoline ring, allowing for further functionalization of the resulting halide derivative. rsc.orgresearchgate.net
Multi-Component Reaction2-mercaptobenzoquinoline-3-carbaldehydes, 2-bromoacetophenonesAn un-catalyzed reaction that efficiently produces fused polycyclic 2,3-dihydro-thieno[2,3-b]quinolin-3-ol derivatives in high yields. researchgate.net
Cascade ReactionFe3O4@Alg@CPTMS@Arg (magnetic nanoparticles)An effective synthesis of functionalized thiopyrano[2,3-b]quinolines using a recyclable, superparamagnetic catalyst. researchgate.net
Thermal CyclizationHeat/VacuumUsed to cyclize intermediates derived from 1-naphthylisothiocyanate and diethylmalonate, achieving good yields. clockss.org
Friedländer Annulationortho-aminoaryl ketones/aldehydes, methylene-active compoundsA classical and widely used condensation reaction for synthesizing quinoline (B57606) and thienoquinoline cores. researchgate.net

Design of Next-Generation 2,3-Dihydrothieno(2,3-b)quinoline Derivatives

The design of new derivatives is driven by the need for improved potency, selectivity, and pharmacokinetic properties. Future research will focus on strategic structural modifications to optimize biological activity.

Key design strategies include:

Structure-Activity Relationship (SAR) Studies : Systematic modification of the thienoquinoline core will continue to be crucial. By synthesizing series of analogs and evaluating their biological activity, researchers can identify key structural features required for efficacy. For example, studies have shown that combining the quinolone scaffold with a triazole moiety can lead to new compounds with complementary or multiple pharmacological targets. nih.gov

Target-Oriented Design : As the biological targets of these compounds become clearer, derivatives can be designed to enhance interaction with specific enzymes or receptors. For instance, some thieno[2,3-b]pyridine (B153569) compounds were initially discovered through virtual screening targeting phosphoinositide specific phospholipase C (pi-PLC). mdpi.com

Hybrid Molecules : A promising approach involves creating hybrid molecules that combine the thienoquinoline scaffold with other pharmacologically active moieties. A mild and versatile method has been developed to link three quinolone molecules via a triazole linker, creating interesting precursors for anti-proliferative agents. nih.gov This strategy aims to create synergistic effects or multi-target drugs.

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve a molecule's drug-like properties. Future work could involve replacing the sulfur atom in the thiophene (B33073) ring with selenium to create selenopheno[2,3-b]quinoline derivatives, which have also been synthesized via iodocyclization. rsc.org

Examples of Designed Thienoquinoline Derivatives and Their Activities

Derivative ClassDesign RationaleObserved Biological ActivityReference
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideTargeting cancer stem cells (CSCs) and glycosphingolipid (GSL) metabolism.Showed potency against breast cancer cell lines (MDA-MB-231 and MCF-7) and reduced the CSC fraction. mdpi.comnih.gov
(2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole DerivativesCombining the quinolone scaffold with a triazole moiety to create multi-target agents.Potent anti-proliferative activity against MCF-7 and Panc-1 cancer cell lines, inducing apoptosis and cell cycle arrest at the G2/M phase. nih.gov
Benzo[h]thieno[2,3-b]quinoline DerivativesIncreasing the extent of aromatic/condensed rings to potentially enhance DNA interaction.Unexpectedly showed weak or no cytotoxicity against cancer cell lines in one study, indicating that increased aromaticity does not guarantee higher affinity. clockss.org

Advanced Mechanistic Elucidation of Biological Activities

Understanding how these compounds exert their biological effects at a molecular level is critical for their rational design and clinical translation. Future research will employ advanced techniques to unravel their mechanisms of action.

Key areas of investigation include:

Target Identification and Validation : While some targets like pi-PLC have been suggested, it is believed that other cellular targets are also involved. mdpi.com Advanced proteomics and chemical biology approaches will be essential to identify the full range of protein binding partners for these compounds.

Cellular Pathway Analysis : Researchers will delve deeper into the downstream effects of target engagement. For example, one novel thieno[2,3-b]pyridine derivative was found to induce a metabolic shift from lipid to glucose metabolism in cancer cells. mdpi.com Further studies will be needed to map these metabolic and signaling pathway alterations comprehensively.

Mechanisms of Cell Death : Many anticancer agents work by inducing apoptosis (programmed cell death). Studies on related quinolone-triazole hybrids have confirmed their pro-apoptotic activity through annexin (B1180172) V-FITC staining and analysis of key proteins like Caspase-3,8,9, Cytochrome C, BAX, and Bcl-2. nih.gov Similar detailed mechanistic studies are needed for the thienoquinoline series.

Cancer Stem Cell (CSC) Biology : The discovery that a thienoquinoline derivative can lower the fraction of CSCs in breast cancer cell lines is a significant finding, as CSCs are implicated in tumor resistance and relapse. mdpi.comnih.gov Future research should explore the specific mechanisms by which these compounds target the CSC population.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery, and their application to the this compound scaffold holds immense promise for accelerating research and development. neliti.comnih.gov

Future applications include:

Virtual Screening and Hit Identification : AI can screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target. neliti.com This can significantly reduce the time and cost associated with initial hit discovery. AI models can be trained on existing data for thienoquinolines to predict the activity of new, unsynthesized analogs.

De Novo Drug Design : Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov By providing the model with the thienoquinoline scaffold and a set of desired pharmacological properties (e.g., high potency, low toxicity), these algorithms can propose novel derivatives for synthesis. Reinforcement learning, for example, can be used to optimize molecules against multiple parameters simultaneously. nih.gov

Predictive Modeling (QSAR and ADMET) : Quantitative Structure-Activity Relationship (QSAR) models built with ML can predict the biological activity of compounds based on their chemical structure. nih.gov Furthermore, AI can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like profiles early in the discovery process and reducing late-stage failures. neliti.com

Reaction Prediction and Synthesis Planning : AI tools are being developed to predict the outcomes of chemical reactions and even devise entire synthetic routes for complex molecules. neliti.com This can help chemists find the most efficient ways to synthesize the next generation of this compound derivatives proposed by de novo design algorithms.

Application of AI/ML in Thienoquinoline Drug Discovery

AI/ML ApplicationObjectivePotential Impact on Thienoquinoline ResearchReference
Virtual ScreeningIdentify potential hit compounds from large chemical databases.Accelerates the discovery of new thienoquinoline derivatives with specific biological activities. neliti.com
De Novo DesignGenerate novel molecular structures with optimized properties.Creates innovative thienoquinoline analogs tailored for high potency and selectivity against specific targets. nih.govmednexus.org
Predictive ADMETForecast pharmacokinetic and toxicity profiles of new compounds.Reduces the risk of late-stage failures by prioritizing candidates with better drug-like properties early on. neliti.com
Network-based ApproachesAnalyze complex biological networks to predict drug-target interactions (DTIs).Helps to elucidate the polypharmacology of thienoquinolines and identify potential new therapeutic applications or off-target effects. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dihydrothieno[2,3-b]quinoline, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclocondensation of ethyl 3-ketotetrahydrothiophene-4-carboxylate with aniline derivatives. For example, Brown et al. achieved a 78% yield by reacting aniline with ethyl 3-ketotetrahydrothiophene-4-carboxylate under reflux in an aprotic solvent (e.g., toluene) . Optimization includes adjusting stoichiometry, reaction time (typically 12–24 hours), and temperature (80–120°C). Post-synthesis purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) is critical to isolate the dihydrothienoquinoline core .

Q. How can structural characterization of 2,3-dihydrothieno[2,3-b]quinoline derivatives be performed using spectroscopic techniques?

  • Methodology :

  • NMR : Assign proton environments using 1H^1 \text{H}-NMR (CDCl3_3, TMS reference). For example, methoxy groups in dihydrofuroquinoline analogs resonate at δ 3.8–4.1 ppm, while aromatic protons appear between δ 6.5–8.5 ppm .
  • Mass Spectrometry : Confirm molecular ions via ESI-MS or HRMS. Derivatives with substituents like nitro or methoxy groups show fragmentation patterns consistent with loss of NO2_2 or OCH3_3 .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C–S bond ≈1.71 Å in thienoquinolines) using datasets deposited in repositories like the CCDC (e.g., reference code 1983315) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of 2,3-dihydrothieno[2,3-b]quinoline?

  • Methodology :

  • Molecular Orbital (MO) Theory : Use semi-empirical methods (e.g., CNDO/2) to calculate atomic charges and frontier orbitals. For thieno[2,3-b]quinoline, the HOMO is localized on the thiophene ring, suggesting electrophilic attack at the sulfur atom .
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitution (e.g., nitration occurs at the 6-position due to charge distribution) .

Q. How do structural modifications (e.g., oxidation, substitution) influence the biological activity of dihydrothienoquinoline derivatives?

  • Methodology :

  • Oxidation : Sulfone derivatives (e.g., 1,1-dioxide forms) exhibit enhanced acetylcholinesterase (AChE) inhibition (IC50_{50} values <10 µM) compared to parent compounds. Test via Ellman’s assay using donepezil as a positive control .
  • Substitution : Introducing methoxy or nitro groups at the 4-position increases cytotoxicity (e.g., IC50_{50} ≈5 µM against HeLa cells) by intercalating DNA or disrupting topoisomerase II activity . Validate via MTT assays and molecular docking (AutoDock Vina) against target enzymes .

Q. How can contradictions in reported synthetic yields or biological activities be resolved?

  • Methodology :

  • Reproducibility Checks : Replicate protocols under inert atmospheres (N2_2/Ar) to exclude oxidative byproducts. For example, yields of dihydrothienoquinoline 1-oxide vary due to trace oxygen levels .
  • Meta-Analysis : Compare crystallographic data (e.g., CCDC entries) to identify conformational differences affecting reactivity. Derivatives with planar quinoline rings show higher bioactivity than non-planar analogs .

Methodological Considerations

Q. What strategies are effective for isolating dihydrothienoquinoline derivatives from complex reaction mixtures?

  • Methodology : Employ gradient elution in RP-HPLC (C18 column, acetonitrile/water) or preparative TLC (silica gel GF254_{254}) for small-scale purification. For polar derivatives (e.g., hydroxylated analogs), use ion-exchange chromatography .

Q. How can solvent effects impact the stability of dihydrothienoquinoline derivatives during storage?

  • Methodology : Store derivatives in anhydrous DMSO or CCl4_4 under dark conditions at –20°C. Aromatic solvents like toluene reduce dimerization, while protic solvents (e.g., MeOH) accelerate degradation via hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.